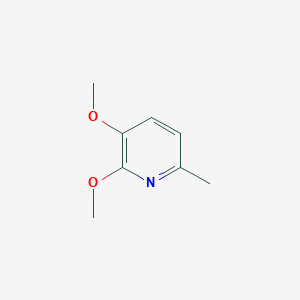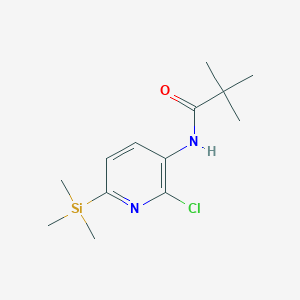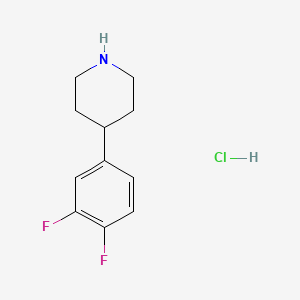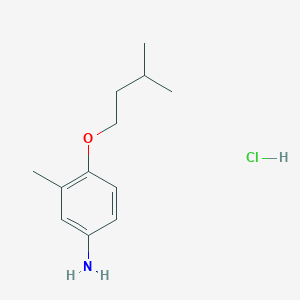
2,5-Difluoro-4-ethoxyphenylboronic acid
Vue d'ensemble
Description
2,5-Difluoro-4-ethoxyphenylboronic acid is a chemical compound with the molecular formula C8H9BF2O3 . It has a molecular weight of 201.97 g/mol . The compound is also known by other names such as (4-ethoxy-2,5-difluorophenyl)boronic acid .
Synthesis Analysis
Boronic acids, including 2,5-Difluoro-4-ethoxyphenylboronic acid, are generally non-toxic and can be easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The InChI string for 2,5-Difluoro-4-ethoxyphenylboronic acid isInChI=1S/C8H9BF2O3/c1-2-14-8-4-6 (10)5 (9 (12)13)3-7 (8)11/h3-4,12-13H,2H2,1H3 . The Canonical SMILES string is B (C1=CC (=C (C=C1F)OCC)F) (O)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass is 202.0612806 g/mol . The topological polar surface area is 49.7 Ų . The heavy atom count is 14 .Safety and Hazards
The safety data sheet for a similar compound, 4,5-Difluoro-2-ethoxyphenylboronic acid, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the person should be moved to fresh air .
Mécanisme D'action
Target of Action
The primary target of 2,5-Difluoro-4-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The 2,5-Difluoro-4-ethoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2,5-Difluoro-4-ethoxyphenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of 2,5-Difluoro-4-ethoxyphenylboronic acid’s action are primarily seen in the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action of 2,5-Difluoro-4-ethoxyphenylboronic acid can be influenced by environmental factors. For instance, the compound is typically used under inert atmosphere and room temperature conditions . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(4-ethoxy-2,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHGZBKHWUZZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-ethoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-N-[4-(heptyloxy)phenyl]acetamide](/img/structure/B1389865.png)
![sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389866.png)
![2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389867.png)
![2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389868.png)
![2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide](/img/structure/B1389869.png)
![2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389870.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389873.png)
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)


